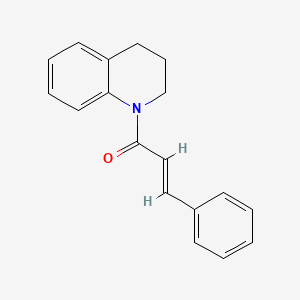

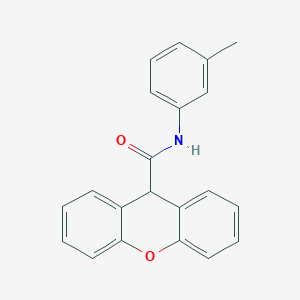

![molecular formula C22H29N5O2 B5630842 9-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5630842.png)

9-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 3,9-diazaspiro[5.5]undecane derivatives, including compounds similar to the one , often involves intramolecular spirocyclization of 4-substituted pyridines. This process can be efficiently achieved through the in-situ activation of the pyridine ring followed by the intramolecular addition of an attached β-dicarbonyl nucleophile, facilitated by titanium isopropoxide (Parameswarappa & Pigge, 2011). Additionally, the synthetic pathways developed for symmetrical or unsymmetrical derivatives of diazaspiro[5.5]undecane demonstrate the versatility of the synthesis methods available for these compounds (Rice, Grogan, & Freed, 1964).

Molecular Structure Analysis

The crystal structure analysis of diazaspiro[5.5]undecane derivatives offers insights into their complex molecular architecture. For instance, the crystal structure of a related compound, 3,9-di(1H-pyrrol-2-yl)-2,4,8,10-tetraazaspiro[5.5]undecane, reveals a one-dimensional supramolecular chain formed through intermolecular hydrogen bonds, highlighting the intricate molecular interactions and network structure characteristic of these compounds (Zhu, 2011).

Chemical Reactions and Properties

Diazaspiro[5.5]undecane derivatives undergo a range of chemical reactions, contributing to their diverse chemical properties. For example, the reaction of diazaspiro[5.5]undecane derivatives with reactive methylene compounds can yield condensed 1,2,4-triazine derivatives, demonstrating the compound's reactivity and utility in synthesizing heterocyclic systems (Kočevar, Stanovnik, & Tislér, 1978).

Physical Properties Analysis

The physical properties of diazaspiro[5.5]undecane derivatives, such as melting points, solubility, and crystal structure, are crucial for their practical applications. The detailed crystal structure of 5,6-dimethyl-1H-benzo[d]imidazol-3-ium 3-((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl) -2,4-dioxo-1,5-dioxaspiro[5.5]undecane hydrate provides valuable information about the compound's stability and interactions within a crystal lattice (Zeng, Wang, & Zhang, 2021).

Chemical Properties Analysis

The chemical properties of diazaspiro[5.5]undecane derivatives, including reactivity, stability, and interactions with other chemical species, are essential for understanding their potential applications. The regioselective synthesis of diazaspiro[4.4]nona-and tetrazaspiro[4.5]deca-2,9-diene-6-one derivatives showcases the compound's versatility and the possibility of tailoring its chemical properties for specific applications (Farag, Elkholy, & Ali, 2008).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

9-[3-(4-methylpyrazol-1-yl)propanoyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N5O2/c1-18-14-24-27(15-18)11-5-21(29)25-12-7-22(8-13-25)6-2-20(28)26(17-22)16-19-3-9-23-10-4-19/h3-4,9-10,14-15H,2,5-8,11-13,16-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKLVPVFCXXKGIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)CCC(=O)N2CCC3(CCC(=O)N(C3)CC4=CC=NC=C4)CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[rel-(3R,4S)-4-cyclopropyl-1-(4-methoxy-2-pyrimidinyl)-3-pyrrolidinyl]-2-methoxy-2-methylpropanamide hydrochloride](/img/structure/B5630772.png)

![4,6-dimethyl-2-[(2-methylphenyl)amino]nicotinonitrile](/img/structure/B5630783.png)

![1-(4-ethyl-5-{1-[3-(5-methyl-1H-tetrazol-1-yl)propanoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5630797.png)

![N'-{(3S*,4R*)-1-[(3,5-difluoro-2-pyridinyl)carbonyl]-4-isopropyl-3-pyrrolidinyl}-N,N-dimethylsulfamide](/img/structure/B5630815.png)

![5-{2-[(tert-butylamino)sulfonyl]phenyl}-N,N-dimethylthiophene-2-carboxamide](/img/structure/B5630823.png)

![N-{3-[(diethylamino)methyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-4-methoxybenzamide oxalate](/img/structure/B5630827.png)

![methyl 4-[(4-ethoxy-3-nitrobenzoyl)amino]benzoate](/img/structure/B5630834.png)

![N-[(5-{[2-(ethylamino)pyrimidin-5-yl]methyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]cyclobutanecarboxamide](/img/structure/B5630852.png)